6-pyrrolidin-1-yl-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-pyrrolidin-1-yl-1H-indole |
InChI |
InChI=1S/C12H14N2/c1-2-8-14(7-1)11-4-3-10-5-6-13-12(10)9-11/h3-6,9,13H,1-2,7-8H2 |
InChI Key |
LUIKIBSWOMGISW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C=CN3 |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 6 Pyrrolidin 1 Yl 1h Indole and Analogues
Direct Synthetic Pathways to 6-Pyrrolidin-1-yl-1H-indole
The direct introduction of a pyrrolidine (B122466) moiety at the C6 position of the indole (B1671886) ring is a key transformation for accessing the target compound. Methodologies to achieve this often involve the formation of a carbon-nitrogen bond between a pre-functionalized indole and pyrrolidine.
Established Reaction Conditions and Reagents
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of aryl amines from aryl halides. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction is highly effective for the formation of C(sp²)-N bonds, a transformation that can be challenging using traditional methods like nucleophilic aromatic substitution, especially on electron-rich aromatic systems like indole. atlanchimpharma.comacsgcipr.org
For the synthesis of this compound, a common approach involves the coupling of a 6-halo-1H-indole (e.g., 6-bromo-1H-indole or 6-iodo-1H-indole) with pyrrolidine. Key components of this reaction include a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and has evolved over time, with sterically hindered and electron-rich phosphine ligands often providing superior results. rug.nl
Table 1: Typical Reagents for Buchwald-Hartwig Amination
| Component | Examples | Role |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor |
| Ligand | BINAP, XPhos, RuPhos | Stabilizes and activates the palladium catalyst |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates the catalytic cycle |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
Attempts to achieve this transformation through nucleophilic aromatic substitution (SNAr) by treating a 6-haloindole with a strong base and pyrrolidine have been reported to result in very low yields. atlanchimpharma.com This underscores the utility of the palladium-catalyzed approach for this specific transformation.
Catalytic and Catalyst-Free Approaches for Indole Ring Formation
While the direct functionalization of a pre-formed indole ring is a common strategy, another approach involves the construction of the indole skeleton with the pyrrolidine moiety already incorporated in one of the precursors.
Catalytic Approaches: Gold-catalyzed reactions have been developed for the synthesis of substituted indoles. For instance, the gold-catalyzed formation of 6-hydroxyindoles from alkynylcyclohexadienones and substituted amines demonstrates the utility of this metal in constructing the indole core. acs.orgkyoto-u.ac.jp While not a direct synthesis of this compound, this methodology highlights the potential for catalytic strategies in building functionalized indoles.
Catalyst-Free Approaches: Metal-free methods for indole synthesis are gaining traction due to their environmental and economic advantages. rsc.org These can include thermal or acid/base-mediated cyclizations of appropriately substituted anilines or other acyclic precursors. For example, a catalyst-free synthesis of aminals from indole-derived α,α-dicyanoolefins has been reported, showcasing the possibility of forming complex indole derivatives without the need for a metal catalyst. nih.gov
Regioselective Functionalization at Indole Position 6
Functionalization of the indole nucleus typically occurs preferentially at the C2 and C3 positions of the pyrrole (B145914) ring due to its higher electron density. Therefore, achieving regioselective functionalization at the C6 position of the benzene (B151609) ring presents a significant synthetic challenge. rug.nl
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool to overcome this challenge. By using directing groups attached to the indole nitrogen, it is possible to steer the catalytic metal to a specific C-H bond. For instance, copper-catalyzed direct C6-arylation of indoles has been reported, where the choice of the directing group on the nitrogen atom was key to achieving high regioselectivity. ambeed.com
Metal-free catalytic approaches have also been developed. For example, a Brønsted acid-catalyzed remote C6-functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters has been demonstrated to proceed with good yields and excellent regioselectivity under mild conditions. wikipedia.orgatlanchimpharma.com
Synthesis of Related Pyrrolidine-Substituted Indole Scaffolds
The development of synthetic methodologies extends beyond the parent this compound to encompass a broader range of related structures, including those with additional complexity and stereochemistry.
Multi-Component Reaction (MCR) Methodologies for Indole and Pyrrolidine Ring Systems
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to building complex molecular architectures in a single step. nih.gov Several MCRs have been developed for the synthesis of scaffolds containing both indole and pyrrolidine rings.
For instance, a six-component reaction has been utilized to synthesize novel spiropyridoindolepyrrolidine derivatives. This reaction brings together multiple starting materials in a one-pot process to generate a complex heterocyclic system. Another example is the synthesis of spirooxindole-pyrrolidines embedded with indole and pyridine heterocycles via a 1,3-dipolar cycloaddition reaction, which is a type of MCR. acsgcipr.org These methods provide rapid access to diverse libraries of complex molecules containing the desired structural motifs.
Stereoselective Synthesis of Chiral Pyrrolidinyl-Indole Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. Several strategies have been developed for the stereoselective synthesis of chiral pyrrolidinyl-indole derivatives.
One approach involves the catalytic asymmetric dearomatization of indoles. A strategy for the switchable divergent synthesis of chiral indole derivatives has been established using a chiral phosphoric acid catalyst. This method allows for the creation of chiral indolenines and fused indolines with excellent enantioselectivity.
Another strategy is the enantioselective hydroalkylation of alkenes. A chiral cobalt hydride catalytic system has been developed to achieve the asymmetric hydroalkylation of 1,1-disubstituted alkenes to produce a variety of chiral α,α-dialkyl indoles with high regioselectivity and enantioselectivity. Furthermore, a direct and enantioselective formal (3+2) cycloaddition between 3-substituted indoles and an acrylate derivative, catalyzed by a BINOL•SnCl₄ complex, provides a route to pyrroloindolines. These methods are crucial for accessing specific stereoisomers of complex pyrrolidinyl-indole structures.
Synthetic Routes to Pyrrolidine-Substituted Indoles at Other Positions (e.g., C3, C5, C7)
While the primary focus is on this compound, understanding the synthesis of analogues with the pyrrolidine moiety at other positions on the indole scaffold is crucial for structure-activity relationship (SAR) studies. Methodologies have been developed to introduce the pyrrolidine ring at the C3, C5, and C7 positions, often requiring distinct strategic approaches compared to substitution at the C6 position.
C3-Substituted Pyrrolidinyl Indoles: The C3 position of indole is highly nucleophilic, making it a common site for functionalization. The synthesis of C3-pyrrolidinyl indoles can be achieved through various methods, including the direct alkylation of indole with a suitably activated pyrrolidine derivative. A highly efficient approach involves the formation of indolyl alcohols followed by a metal-free transfer hydrogenation to yield C3-alkylated indoles researchgate.net. Another strategy involves the Michael addition of indoles to nitroalkenes, which can be catalyzed by organocatalysts to achieve high enantioselectivity openmedicinalchemistryjournal.com. Furthermore, arenesulfonyl indoles have been utilized as precursors to generate reactive alkylideneindolenine intermediates, which can then react with nucleophiles to afford C3-substituted indole derivatives lu.se.
A cascade dearomatization reaction of indole derivatives with methyl iodide has also been reported for constructing C3 methyl-substituted pyrroloindolines, which are structurally related to C3-pyrrolidinyl indoles nih.gov.
C5-Substituted Pyrrolidinyl Indoles: Introduction of a pyrrolidine ring at the C5 position often involves building the indole ring from a pre-functionalized benzene derivative. For instance, a series of C5-tethered indolyl-3-glyoxylamide derivatives were synthesized, indicating the feasibility of incorporating substituents at this position eurekaselect.com. A general and practical method for the functionalization of the C5 position is the direct iodination of indoles, which provides a versatile handle for subsequent cross-coupling reactions to introduce the pyrrolidine moiety mdpi.com. Similarly, seco-cyclopropylindole (seco-CI) compounds with C5-O-substitutions have been prepared by coupling 1-(tert-butyloxycarbonyl)-3-(chloromethyl)indoline with various 5-substituted-1H-indole-2-carboxylic acids, demonstrating a viable route to C5-functionalized indoles nih.gov.
C7-Substituted Pyrrolidinyl Indoles: The C7 position is generally the most challenging to functionalize directly due to steric hindrance from the pyrrole ring. However, catalytic methods have emerged to address this challenge. Enantioselective synthesis of C7-indolino- and C7-indolo biaryl atropisomers has been achieved through C-H functionalization catalyzed by chiral rhodium complexes jst.go.jp. This method provides a direct route to C7-functionalized indoles with good yields and high enantioselectivity. An alternative strategy involves an aromaticity destruction-reconstruction process to achieve C7-functionalization scientific.net.
Derivatization of Pyrrolidine Ring in Indole Structures
Once the pyrrolidine-substituted indole core is assembled, further derivatization of the pyrrolidine ring itself can provide access to a wider range of analogues with diverse properties. These modifications can be broadly categorized into functionalization of the pyrrolidine ring carbons and substitution on the pyrrolidine nitrogen.
Stereoselective methods are often employed for the synthesis of substituted pyrrolidines, which can then be incorporated into the indole structure. These methods can be classified into two main groups: those that start with a pre-existing chiral pyrrolidine ring (e.g., from proline or 4-hydroxyproline) and those that involve the stereoselective cyclization of acyclic precursors researchgate.net.
Biocatalytic approaches have also been developed for the construction and derivatization of chiral pyrrolidines. Engineered enzymes, such as cytochrome P411 variants, can catalyze intramolecular C(sp3)–H amination to form pyrrolidines and indolines with good efficiency and selectivity rsc.orgtandfonline.com. These biocatalysts can be coupled with other enzymatic transformations to build molecular complexity under mild conditions rsc.orgtandfonline.com. For example, a biocatalytic derivatization was used to synthesize an α-amino ester and a noncanonical amino acid, both containing chiral centers, from a methylindoline precursor rsc.orgtandfonline.com.
The functionalization of tryptophan-derived hexahydropyrroloindoles, a fused pyrrolidine-indole system, has been studied with a focus on reactions at the 2-position of the pyrrolidine ring chemistryviews.org. Both radical and nucleophilic reactions at this position have been shown to proceed with a preference for the endo-face of the diazabicyclo[3.3.0]octane system chemistryviews.org.
Exploration of Sustainable and Efficient Synthetic Methodologies
In recent years, there has been a significant shift towards the development of sustainable and efficient ("green") synthetic methodologies for indole derivatives, driven by the need to reduce environmental impact and improve economic viability. These approaches often focus on minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods tandfonline.comresearchgate.nettandfonline.com. The synthesis of various indole derivatives has been successfully achieved using microwave-assisted reactions, highlighting its potential for the efficient construction of the indole scaffold tandfonline.comtandfonline.com.
Catalysis with Recyclable and Low-Toxicity Catalysts: The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of indoles, palladium on carbon (Pd/C) has been employed as a stable, easy-to-handle, and recyclable catalyst for the conversion of substituted allyl-anilines chemistryviews.org. This protocol offers good yields and tolerates a variety of functional groups chemistryviews.org. Magnetic nanoparticles (MNPs) have also gained traction as catalyst supports due to their ease of separation from the reaction mixture using an external magnet, allowing for simple catalyst recycling and reuse researchgate.net.
Use of Greener Solvents and Solvent-Free Conditions: The choice of solvent is a critical factor in the environmental footprint of a synthetic process. The development of syntheses that utilize water, ionic liquids, or deep-eutectic liquids as reaction media is a key area of research in green indole synthesis researchgate.neteurekaselect.com. In some cases, reactions can be performed under solvent-free conditions, completely eliminating the need for a solvent and simplifying product purification openmedicinalchemistryjournal.com.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes in which three or more reactants are combined in a single step to form a product that contains substantial portions of all the starting materials. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo synthesis of the indole core from readily available starting materials under mild and benign conditions, using ethanol as a solvent and avoiding the need for a metal catalyst rsc.org.
The following table summarizes some green approaches to indole synthesis:
| Green Chemistry Principle | Application in Indole Synthesis | Key Advantages |
| Alternative Energy Sources | Microwave-assisted synthesis | Reduced reaction times, higher yields, cleaner reactions tandfonline.comtandfonline.com |
| Catalysis | Use of recyclable catalysts like Pd/C and magnetic nanoparticles | Ease of catalyst separation and reuse, reduced metal waste researchgate.netchemistryviews.org |
| Safer Solvents and Auxiliaries | Reactions in water, ionic liquids, or under solvent-free conditions | Reduced use of volatile organic compounds, simplified workup researchgate.netopenmedicinalchemistryjournal.comeurekaselect.com |
| Atom Economy | Multicomponent reactions (e.g., Ugi reaction) | High efficiency, reduced number of synthetic steps, less waste rsc.org |
Process Optimization for Yield and Purity in Laboratory-Scale Synthesis
Optimizing the yield and purity of a target compound is a critical aspect of laboratory-scale synthesis, ensuring the efficient use of starting materials and facilitating subsequent characterization and testing. For the synthesis of this compound and its analogues, several factors can be systematically varied to achieve optimal outcomes.
Reaction Conditions: Key reaction parameters such as temperature, reaction time, and concentration of reactants can have a profound impact on both yield and purity. For instance, in the Fischer indole synthesis, a common method for preparing indoles, careful control of temperature and the choice of acid catalyst are crucial to minimize the formation of impurities and dimers researchgate.net. Similarly, in transition metal-catalyzed reactions, such as the Ullmann condensation for N-arylation, the choice of catalyst, ligand, base, and solvent can significantly affect the reaction's efficiency and selectivity scientific.netscientific.net.
Purification Techniques: The purification of the final product is essential for obtaining a compound of high purity. For indole derivatives, common purification methods include column chromatography, recrystallization, and distillation. The choice of method depends on the physical properties of the compound and the nature of the impurities. For example, a study on the purification of indole from wash oil demonstrated that a combination of extraction and solute crystallization could achieve a purity of 99.5 wt% mdpi.com.
Design of Experiments (DoE): A systematic approach to optimization can be employed using Design of Experiments (DoE) methodologies. DoE allows for the simultaneous variation of multiple reaction parameters to identify the optimal conditions with a minimum number of experiments. This approach has been successfully applied to optimize various chemical transformations.
Automated Synthesis Platforms: High-throughput experimentation and automated synthesis platforms can accelerate the optimization process by enabling the rapid screening of a large number of reaction conditions on a small scale nih.gov. For example, acoustic droplet ejection (ADE) technology has been used for the nanomole-scale synthesis of indole derivatives, allowing for the rapid exploration of reaction scope and limitations nih.gov.
The following table outlines key parameters for optimization in the synthesis of pyrrolidine-substituted indoles:
| Parameter | Factors to Consider | Desired Outcome |
| Temperature | Stability of reactants and products, reaction rate | Maximize product formation, minimize decomposition and side reactions |
| Solvent | Solubility of reactants, compatibility with reagents, boiling point | Homogeneous reaction mixture, efficient heat transfer, ease of removal |
| Catalyst/Reagent | Activity, selectivity, stability, cost | High conversion, high selectivity for the desired product, minimal catalyst loading |
| Reaction Time | Completion of reaction, potential for side reactions | Achieve maximum conversion without significant product degradation |
| Workup and Purification | Extraction, crystallization, chromatography | High recovery of pure product, efficient removal of impurities |
By carefully considering and systematically optimizing these parameters, the laboratory-scale synthesis of this compound and its analogues can be made more efficient, leading to higher yields and improved purity of the final compounds.
Advanced Spectroscopic and Structural Characterization of 6 Pyrrolidin 1 Yl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H NMR spectrum of 6-pyrrolidin-1-yl-1H-indole provides a precise map of the proton environments within the molecule. The spectrum is typically characterized by distinct regions for aromatic and aliphatic protons. The indole (B1671886) moiety presents a complex set of signals in the aromatic region, while the pyrrolidine (B122466) ring protons appear in the upfield aliphatic region.
The indole NH proton (H-1) typically appears as a broad singlet in the downfield region, often above 8.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the pyrrole (B145914) ring of the indole system, H-2 and H-3, exhibit characteristic chemical shifts and coupling patterns. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-7) show shifts influenced by the electron-donating pyrrolidine substituent at the C-6 position. Specifically, the lone pair on the pyrrolidinyl nitrogen donates electron density into the benzene ring, causing a noticeable upfield shift for the ortho (H-5, H-7) and para (no para proton) protons relative to unsubstituted indole. clockss.org
The pyrrolidine ring protons appear as two distinct multiplets in the aliphatic region. The protons alpha to the nitrogen (H-2' and H-5') are deshielded and appear further downfield compared to the beta protons (H-3' and H-4').
Table 1: ¹H NMR Spectral Data for this compound Predicted data based on analogous structures. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (NH) | ~8.10 | br s | - |
| H-7 | ~7.50 | d | ~8.5 |
| H-2 | ~7.15 | t | ~2.8 |
| H-4 | ~6.90 | d | ~2.0 |
| H-5 | ~6.75 | dd | ~8.5, 2.0 |
| H-3 | ~6.40 | t | ~2.0 |
| H-2', H-5' (Pyrrolidine) | ~3.30 | t | ~6.5 |
| H-3', H-4' (Pyrrolidine) | ~2.00 | quint | ~6.5 |
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The spectrum is divided into aromatic and aliphatic regions, corresponding to the indole and pyrrolidine moieties, respectively. The indole ring typically displays eight distinct signals in the aromatic region (approx. 100-140 ppm). The chemical shift of C-6 is significantly influenced by the directly attached nitrogen atom of the pyrrolidine ring. The other indole carbons (C-2, C-3, C-3a, C-4, C-5, C-7, and C-7a) show characteristic shifts that are well-documented for substituted indoles. clockss.org The four carbons of the pyrrolidine ring appear in the upfield, aliphatic region of the spectrum.
Table 2: ¹³C NMR Spectral Data for this compound Predicted data based on analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-6 | ~145.0 |
| C-7a | ~137.0 |
| C-3a | ~128.0 |
| C-2 | ~123.0 |
| C-7 | ~120.0 |
| C-5 | ~112.0 |
| C-3 | ~102.0 |
| C-4 | ~95.0 |
| C-2', C-5' (Pyrrolidine) | ~50.0 |
| C-3', C-4' (Pyrrolidine) | ~25.0 |
While 1D NMR spectra provide essential data, 2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between H-4 and H-5, and between H-2 and H-3 in the indole ring, as well as confirming the connectivity within the pyrrolidine ring (H-2'/H-3' and H-3'/H-4').
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is instrumental in assigning the carbon signals based on the already assigned proton signals. nih.gov For example, the proton signal at ~6.90 ppm would show a cross-peak with the carbon signal at ~95.0 ppm, assigning them as H-4 and C-4, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is the key experiment to confirm the connection between the two ring systems. A crucial correlation would be observed between the pyrrolidine protons (H-2'/H-5') and the indole carbons C-5 and C-7, and most importantly, C-6, thus unambiguously establishing the 6-pyrrolidinyl substitution pattern.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. nih.gov For this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used.
The compound has a molecular formula of C₁₂H₁₄N₂. HRMS analysis would yield a high-precision mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. This experimentally measured value is then compared to the theoretically calculated mass. The extremely high accuracy of modern mass spectrometers allows for the differentiation between compounds with the same nominal mass but different elemental compositions, providing unequivocal confirmation of the molecular formula.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂ |
| Nominal Mass | 186 amu |
| Calculated Monoisotopic Mass | 186.11570 Da |
An experimental HRMS measurement yielding an m/z value within a very narrow tolerance (typically < 5 ppm) of the calculated value for [C₁₂H₁₅N₂]⁺ would confirm the molecular formula.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would display several key absorption bands. A sharp, distinct peak in the region of 3400-3300 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. nist.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring would appear just below 3000 cm⁻¹ (typically 2970-2850 cm⁻¹). The C=C stretching vibrations of the aromatic indole core give rise to a series of bands in the 1620-1450 cm⁻¹ region. A strong band corresponding to the aromatic C-N stretching vibration is also expected around 1340-1260 cm⁻¹.
Raman spectroscopy provides complementary information. The most intense bands in the Raman spectrum of indole derivatives are often associated with the ring breathing modes of the aromatic system, typically appearing in the 1400-700 cm⁻¹ region. researchgate.net The N-H bending mode in the indole ring is also observable. researchgate.netresearchgate.net These techniques together confirm the presence of the key indole and pyrrolidine structural motifs.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Delocalization Assessment
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the conjugated π-electron system within the molecule.
Indole itself exhibits two main absorption bands: a weaker, structured band (the ¹Lₐ band) around 270-290 nm and a more intense band (the ¹Lₑ band) around 220 nm. nist.gov These absorptions are due to π→π* electronic transitions within the aromatic system. The attachment of the electron-donating pyrrolidine group at the C-6 position acts as an auxochrome. The lone pair of electrons on the pyrrolidine nitrogen can participate in resonance with the indole π-system, extending the conjugation. This extension of the chromophore typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect). researchgate.net This phenomenon provides electronic evidence for the effective delocalization between the pyrrolidine substituent and the indole core.
X-ray Crystallography for Solid-State Molecular Structure Elucidation
X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this method would reveal precise details about its molecular geometry and how individual molecules interact to form a macroscopic crystal.
The molecular structure of this compound is comprised of a planar indole ring system connected to a non-planar, saturated pyrrolidine ring at the 6-position. The expected bond lengths and angles within these moieties are well-established from studies of numerous analogous compounds.
The indole ring is anticipated to be largely planar, a characteristic feature of this aromatic heterocyclic system. The C-C bond lengths within the benzene portion of the indole ring would be expected to be in the range of 1.36–1.41 Å, typical for aromatic systems. The C-N and C-C bonds within the pyrrole part of the indole ring will exhibit values characteristic of their partial double-bond character.
The pyrrolidine ring, being a saturated heterocycle, adopts a puckered conformation to minimize steric strain. Typically, it exists in an "envelope" or "twist" conformation. The C-N and C-C single bonds within the pyrrolidine ring are expected to have lengths of approximately 1.47 Å and 1.53 Å, respectively. The bond angles within the ring would be close to the tetrahedral angle of 109.5°, but with some deviation due to ring strain.
The crucial linkage between the two ring systems, the C(6)-N(pyrrolidine) bond, would have a length consistent with a C(aromatic)-N(amine) single bond, typically around 1.38 Å. The geometry around the pyrrolidinyl nitrogen atom is expected to be trigonal pyramidal.
A key structural parameter is the torsion angle defined by the plane of the indole ring and the attached pyrrolidine ring. This angle will be influenced by steric hindrance and the electronic interactions between the two components.
Table 1: Predicted Bond Lengths for this compound
| Bond | Expected Length (Å) |
|---|---|
| C-C (aromatic) | 1.36 - 1.41 |
| C-N (indole) | ~1.37 |
| C=C (indole) | ~1.36 |
| C-C (pyrrolidine) | ~1.53 |
| C-N (pyrrolidine) | ~1.47 |
Table 2: Predicted Bond Angles for this compound
| Angle | Expected Value (°) |
|---|---|
| C-C-C (aromatic) | ~120 |
| C-N-C (indole) | ~108 |
| C-C-C (pyrrolidine) | ~104-106 |
Table 3: Predicted Torsion Angles for this compound
| Torsion Angle | Description | Expected Conformation |
|---|---|---|
| C(5)-C(6)-N(1')-C(2') | Rotation around the C-N bond | Non-planar |
The supramolecular assembly of this compound in the solid state would be governed by a variety of non-covalent interactions. The presence of the indole N-H group provides a strong hydrogen bond donor. This is likely to form hydrogen bonds with suitable acceptors on neighboring molecules. The nitrogen atom of the pyrrolidine ring, being a Lewis base, could act as a hydrogen bond acceptor, potentially leading to N-H···N hydrogen bonds that link molecules into chains or more complex networks.
The planar and electron-rich indole ring system is predisposed to participate in π-π stacking interactions. acs.org These can occur in a face-to-face or offset (parallel-displaced) manner, contributing significantly to the crystal's stability. The strength and geometry of these interactions are influenced by the electronic nature of any substituents on the indole ring.
Furthermore, C-H···π interactions are expected, where C-H bonds from the pyrrolidine ring or the aromatic part of the indole ring of one molecule interact with the π-system of an adjacent indole ring. acs.org These weak hydrogen bonds play a crucial role in the fine-tuning of the crystal packing.
If N-H···N hydrogen bonds are the dominant interaction, one-dimensional chains of molecules are likely to form. These chains would then pack in a way that maximizes favorable van der Waals contacts and potentially π-π stacking interactions between the indole rings of adjacent chains.
Alternatively, if π-π stacking is the primary organizing force, columns of stacked indole rings might be observed, with the pyrrolidine substituents projecting outwards from these columns. The voids between these columns would be filled in a space-efficient manner, with weaker C-H···π and van der Waals forces holding the columns together. The specific packing motif will ultimately depend on the delicate balance of these competing intermolecular forces, which can be influenced by the conditions of crystallization. Analysis of the crystal structures of similar compounds suggests that a combination of these interactions often leads to complex and fascinating three-dimensional networks. nih.govdesy.de
Computational and Theoretical Investigations of 6 Pyrrolidin 1 Yl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.
Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-pyrrolidin-1-yl-1H-indole, a DFT study would involve calculating the molecule's ground state energy, electron density distribution, and optimized geometry. These calculations provide insights into the molecule's stability.
Reactivity descriptors, such as chemical potential, hardness, and softness, can be derived from the electronic structure to predict how the molecule might behave in a chemical reaction. researchgate.net DFT calculations on substituted indoles have been used to determine theoretical values for standard redox potentials, showing good agreement with experimental data. rsc.org However, specific DFT calculations detailing the electronic structure, stability, and reactivity parameters for this compound are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. researchgate.netyoutube.com A large HOMO-LUMO gap generally implies high stability and low reactivity. researchgate.net
An FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. This would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in studies of other substituted indoles, the HOMO and LUMO distributions are key to understanding their photophysical properties. ru.nl Specific values for the HOMO-LUMO energies and their distributions for this compound have not been reported in the literature searched.
Interactive Data Table: Hypothetical FMO Data This table is for illustrative purposes only, as specific data for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.gov For indole (B1671886) derivatives, including this compound, QSAR serves as a vital tool in drug discovery to predict the activity of novel molecules, optimize lead compounds, and understand the molecular properties that govern their therapeutic effects. dntb.gov.uaresearchgate.net
In a typical QSAR study involving indole derivatives, a dataset of compounds with known biological activities against a specific target (e.g., an enzyme or receptor) is compiled. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and lipophilic characteristics. researchgate.netresearchgate.netnih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to generate a mathematical equation that links these descriptors to the observed biological activity. nih.govijpsi.org
For a compound like this compound, key structural features would be encoded by these descriptors. The indole nucleus itself, the position of the substituent at the C-6 position, and the properties of the pyrrolidine (B122466) ring (e.g., its size, shape, and basicity) are all critical determinants of activity that can be captured by QSAR models.
A hypothetical QSAR model was developed to predict the inhibitory activity (expressed as pIC50) of a series of 6-substituted indole derivatives against a protein kinase. In this model, this compound was included to assess how its unique structural features contribute to its predicted activity. The resulting QSAR equation demonstrated a strong correlation between the descriptors and the activity, with robust statistical validation (e.g., r² > 0.9, q² > 0.7).
The model revealed that descriptors related to lipophilicity and electronic properties were crucial for predicting activity. The data suggests that the pyrrolidine substituent contributes favorably to the predicted activity, likely by influencing the compound's ability to form specific interactions within the kinase's binding pocket.
Below is a representative data table from this hypothetical QSAR study, illustrating the relationship between the molecular descriptors and the biological activity for a selection of 6-substituted indoles.
Table 1: Hypothetical QSAR Data for 6-Substituted Indole Derivatives
| Compound Name | Substituent (R) | LogP (Lipophilicity) | LUMO Energy (eV) | Experimental pIC50 | Predicted pIC50 |
|---|---|---|---|---|---|
| 6-amino-1H-indole | -NH2 | 1.35 | -0.98 | 5.85 | 5.91 |
| 6-methoxy-1H-indole | -OCH3 | 1.89 | -0.85 | 6.40 | 6.35 |
| 6-nitro-1H-indole | -NO2 | 1.95 | -1.54 | 7.10 | 7.05 |
| This compound | -C4H8N | 2.55 | -0.79 | 7.65 | 7.72 |
The descriptors used in the model are critical for understanding the structure-activity relationship:
Table 2: Significance of Molecular Descriptors in the QSAR Model
| Descriptor | Description | Significance in Model |
|---|---|---|
| LogP | The logarithm of the partition coefficient between octanol and water, representing the molecule's lipophilicity or hydrophobicity. researchgate.net | A positive correlation indicates that higher lipophilicity is favorable for activity, potentially enhancing membrane permeability or hydrophobic interactions with the target. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. It relates to the molecule's ability to accept electrons. researchgate.netresearchgate.net | A negative correlation might suggest that a lower LUMO energy (greater electron affinity) is beneficial for activity, possibly by participating in charge-transfer interactions. |
Such QSAR models are powerful predictive tools. frontiersin.org They allow researchers to computationally screen virtual libraries of related compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process for new indole-based therapeutic agents. nih.gov
Pharmacological and Biological Activity Profiling of 6 Pyrrolidin 1 Yl 1h Indole and Analogues in Vitro and in Vivo Models
Enzymatic Inhibition Assays
Cholinesterase (AChE, BuChE) Inhibition
The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for managing the symptoms of neurodegenerative diseases. researchgate.netresearchgate.net Research into the cholinesterase inhibitory potential of indole (B1671886) and pyrrolidine-containing scaffolds has revealed promising activity for certain analogues. While direct studies on 6-pyrrolidin-1-yl-1H-indole are not extensively documented in publicly available literature, the examination of structurally related compounds provides valuable insights into the potential of this chemical motif.
A study on a series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] demonstrated significant inhibitory properties against both AChE and BuChE. researchgate.net Notably, compounds 8e and 8g from this series emerged as potent inhibitors, with IC50 values in the low micromolar range. researchgate.net Specifically, compound 8g showed slightly better efficacy against both enzymes compared to 8e . researchgate.net Another investigation into piperidone-grafted spiropyrrolidines identified compounds 8h and 8l as potent AChE inhibitors, with IC50 values of 1.88 µM and 1.37 µM, respectively. utah.edu Furthermore, a series of α,β-unsaturated carbonyl based piperidinone derivatives were synthesized and evaluated for their cholinesterase inhibitory activities. acs.org Within this series, compound 1d was the most potent against AChE, while compound 1g was the most effective against BuChE. acs.org
The inhibitory activities of these selected analogues are summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) |
| 8e | AChE | 3.35 |
| BuChE | 5.63 | |
| 8g | AChE | 3.15 |
| BuChE | 4.74 | |
| 8h | AChE | 1.88 |
| 8l | AChE | 1.37 |
| 1d | AChE | 12.55 |
| 1g | BuChE | 17.28 |
This table presents the cholinesterase inhibitory activity of selected pyrrolidine (B122466) and indole analogues.
These findings suggest that the pyrrolidine-indole scaffold is a promising framework for the design of novel cholinesterase inhibitors. The variations in activity based on the specific substitutions on the core structure highlight the potential for further optimization to achieve enhanced potency and selectivity.
Cytochrome P450 Enzyme Inhibition (e.g., CYP51)
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. The 3-alkylindole moiety, present in some therapeutic agents, is known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates and potentially cause inactivation of the enzymes. researchgate.net Specifically, CYP3A4 has been shown to have high "aromatase" activity, converting indoline (B122111) to indole. nih.gov
The table below outlines the general interactions of indole derivatives with cytochrome P450 enzymes.
| Compound Class | Interacting Enzyme(s) | Observed Effect |
| 3-Alkylindoles | Cytochrome P450 | Metabolism, formation of reactive intermediates |
| Indoline | CYP3A4 | Aromatization to indole |
This table summarizes the known interactions of indole-related structures with cytochrome P450 enzymes.
Further investigation is required to determine the specific inhibitory profile of this compound against CYP51 and other clinically relevant cytochrome P450 enzymes to assess its potential for drug-drug interactions.
Antiproliferative and Anticancer Activities (in vitro models)
The indole nucleus is a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting significant antiproliferative and anticancer activities. nih.gov While specific data for this compound is limited, research on analogous structures provides a strong indication of the potential of this compound class in cancer therapy.
A study on new derivatives of indole-6-carboxylate esters identified compounds 4a and 6c as potent antiproliferative agents against various cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and A549 (lung cancer). birmingham.ac.uk Similarly, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, named RDS 60 , demonstrated significant inhibition of replication in two human head and neck squamous cell carcinoma (HNSCC) cell lines. nih.gov Another study on pyrrolizine/indolizine-bearing isoindole derivatives found that compound 6m displayed potent cytotoxic activity against drug-resistant doxorubicin/HepG-2 cell lines with an IC50 of 3.88 µM. nih.gov
The antiproliferative activities of these selected analogues are presented in the table below.
| Compound | Cell Line | Activity (IC50) |
| 4a | HepG2, HCT-116, A549 | Potent antiproliferative activity |
| 6c | HepG2, HCT-116, A549 | Potent antiproliferative activity |
| RDS 60 | CAL 27 (HNSCC) | EC50 = 2.5 µM (48h) |
| FaDu (HNSCC) | EC50 = 2.9 µM (48h) | |
| 6m | DOX/HepG-2 | IC50 = 3.88 µM |
This table showcases the in vitro antiproliferative activity of selected indole and pyrrolidine analogues against various cancer cell lines.
These findings underscore the potential of the pyrrolidinyl-indole scaffold as a source of novel anticancer agents. The diverse mechanisms through which these analogues exert their effects warrant further investigation into the specific activities of this compound.
c-Myc G-Quadruplex Binding and Transcriptional Downregulation
The c-MYC oncogene is a critical regulator of cell proliferation, and its overexpression is a hallmark of many human cancers. The promoter region of the c-MYC gene contains a guanine-rich sequence that can fold into a G-quadruplex DNA structure. nih.gov Stabilization of this G-quadruplex by small molecules can lead to the downregulation of c-MYC transcription, making it an attractive target for anticancer drug development. mdpi.com
Several studies have demonstrated that indole derivatives can effectively bind to and stabilize the c-MYC G-quadruplex. A dihydroindolizino indole derivative with a 4-cyanophenyl group has been shown to have a high affinity and selective interaction with G-quadruplex DNA over double-stranded DNA. nih.gov This stabilization was correlated with an inhibition of c-MYC expression and cancer cell proliferation. nih.gov Another study focused on indolylmethyleneindanone scaffolds, which were found to specifically stabilize the parallel topology of the c-MYC promoter quadruplex. nih.gov The lead compounds from this study, InEt2 and InPr2 , exhibited low micromolar IC50 values in a Taq DNA polymerase stop assay with a c-MYC quadruplex template. nih.gov
The binding and stabilization data for these analogues are summarized in the table below.
| Compound/Scaffold | Target | Effect |
| 4-cyanophenyl dihydroindolizino indole | c-MYC G-quadruplex | Selective stabilization, downregulation of c-MYC expression |
| Indolylmethyleneindanone (InEt2 , InPr2 ) | c-MYC G-quadruplex | Specific stabilization (ΔT1/2 up to 24 °C), IC50 ~2 µM |
This table highlights the interaction of indole analogues with the c-MYC G-quadruplex.
These results strongly suggest that the this compound scaffold has the potential to be developed into a c-MYC G-quadruplex stabilizer, thereby offering a targeted approach to cancer therapy.
Induction of Apoptosis and Cell Cycle Arrest (in vitro)
The induction of apoptosis (programmed cell death) and the disruption of the cell cycle are key mechanisms through which many anticancer agents exert their effects. Research on pyrrolidine and indole derivatives has shown that these compounds can effectively trigger these cellular processes in cancer cells.
A study on pyrrolidinyl-spirooxindole derivatives found that compound 5g significantly induced apoptotic cell death in MCF-7 breast cancer cells. cardiff.ac.uk Flow cytometric analysis revealed a substantial increase in the apoptotic cell population, with a corresponding upregulation of pro-apoptotic genes (P53, Bax, caspases 3, 8, and 9) and downregulation of the anti-apoptotic gene Bcl-2. cardiff.ac.uk Another investigation into a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO , demonstrated that it induced cell-cycle arrest at the G2/M phase in colorectal cancer cells, which was followed by the induction of apoptosis. nih.gov Similarly, certain oxindole-indole conjugates, such as 6e and 6f , were found to halt the cell cycle in the G0/G1 phase in MCF-7 cells and significantly enhance the levels of pro-apoptotic proteins like Bax, caspase-3, and p53.
The effects of these analogues on apoptosis and the cell cycle are detailed in the table below.
| Compound | Cell Line | Effect |
| 5g (pyrrolidinyl-spirooxindole) | MCF-7 | Induces apoptosis, upregulates pro-apoptotic genes |
| DHPITO | Colorectal Cancer Cells | G2/M phase cell cycle arrest, induces apoptosis |
| 6e , 6f (oxindole-indole conjugates) | MCF-7 | G0/G1 phase cell cycle arrest, increases pro-apoptotic protein levels |
This table summarizes the pro-apoptotic and cell cycle arrest activities of selected pyrrolidine and indole analogues in cancer cell lines.
These findings indicate that the this compound scaffold is a promising candidate for the development of anticancer agents that can modulate critical cellular pathways leading to cancer cell death.
Generation of Reactive Oxygen Species (ROS) (in vitro)
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. While essential for certain signaling pathways at low concentrations, excessive ROS levels can lead to oxidative stress, cellular damage, and apoptosis. The ability of certain compounds to modulate ROS levels is a mechanism that can be exploited for therapeutic benefit, particularly in cancer therapy where inducing high levels of oxidative stress can selectively kill cancer cells.
Studies on various indole derivatives have shown their capacity to interact with and modulate ROS. Some indole derivatives have demonstrated antioxidant properties by scavenging ROS. For instance, certain novel indole derivatives containing an amine-triazole moiety were found to be strong hydroxyl radical scavengers. Conversely, other indole derivatives have been shown to induce ROS generation, contributing to their anticancer effects. An investigation into an indole derivative, NC009-1 , in a model of Parkinson's disease, showed its ability to reduce oxidative stress. In contrast, the selective oxidation of indole at its C3 position, catalyzed by a Mn-containing artificial mini-enzyme, leads to the formation of a 3-oxindole derivative, a process that inherently involves reactive oxygen intermediates.
The table below provides an overview of the interaction of indole derivatives with ROS.
| Compound Class/Derivative | Context | Effect on ROS |
| Indole derivatives with amine-triazole moiety | In vitro antioxidant assays | ROS scavenging |
| NC009-1 | Neurotoxin-induced cell models | Reduction of oxidative stress |
| Indole | Catalytic oxidation | Generation of reactive oxygen intermediates |
This table summarizes the diverse effects of indole derivatives on reactive oxygen species.
The potential of this compound to generate or scavenge ROS in a cellular context remains to be specifically determined. However, the existing literature on related indole structures suggests that this is a plausible mechanism of biological activity that warrants further investigation.
Immunomodulatory Effects (e.g., Inhibition of TNF-α Secretion)
Comprehensive searches of scientific literature did not yield specific data on the immunomodulatory effects of this compound, including its activity related to the inhibition of tumor necrosis factor-alpha (TNF-α) secretion. While the broader class of indole-containing compounds has been a subject of interest in immunomodulatory research, specific experimental results for this compound are not available in the reviewed literature.
Generally, the indole nucleus is a privileged scaffold in medicinal chemistry, and various derivatives have been investigated for a range of biological activities. Some indole derivatives have been reported to modulate immune responses; however, these findings are not directly applicable to the specific compound without direct experimental evidence.
Similarly, a review of available data showed no specific studies detailing the inhibitory effects of this compound on TNF-α secretion in either in vitro or in vivo models. TNF-α is a key pro-inflammatory cytokine, and its inhibition is a therapeutic strategy for several inflammatory conditions. While some unrelated pyrrolidine derivatives have been investigated as potential TNF-α inhibitors, this information does not directly pertain to the biological activity of this compound.
Investigation of Molecular and Cellular Mechanisms of Action (non-clinical)
There is a lack of specific non-clinical studies in the available scientific literature investigating the molecular and cellular mechanisms of action of this compound. Research into the precise molecular targets and cellular pathways affected by this compound has not been reported.
While studies on other indole-based compounds have explored mechanisms such as interactions with various receptors, enzymes, and signaling pathways, this information is general to the chemical class and cannot be specifically attributed to this compound without dedicated research. The pyrrolidine moiety is also a common feature in many biologically active compounds, contributing to their pharmacological profiles through various interactions. However, the specific mechanistic details for the title compound remain uninvestigated in the public domain.
Due to the absence of specific research findings, no data tables on the immunomodulatory effects or mechanisms of action for this compound can be provided.
Structure Activity Relationship Sar Studies and Derivative Development
Systematic Modifications of the Pyrrolidine (B122466) Ring and its Substituents
The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in drug design due to its ability to explore three-dimensional space, influence the molecule's stereochemistry, and contribute to binding interactions. nih.gov Modifications to this ring within the 6-pyrrolidin-1-yl-1H-indole scaffold can significantly impact biological activity by altering the compound's conformation, basicity, and steric profile. nih.gov
Research into inhibitors of protein-protein interactions has shown that even subtle changes to this ring can alter potency. For instance, in a series of compounds designed to inhibit the AF9-DOT1L interaction, a ring-contracted compound featuring a pyrrolidin-1-ylphenyl substituent was found to be equipotent to its piperidin-1-ylphenyl (a six-membered ring) counterpart. nih.gov This suggests that for this particular target, the specific size of the saturated heterocyclic ring may be flexible, as long as a nitrogen atom is present. nih.gov However, replacing the piperidin-1-yl group with functionalities like morpholine or a diethylamino group led to a considerable reduction in inhibitory activity, highlighting the specific structural and electronic requirements of the binding pocket. nih.gov
The stereochemistry and substitution pattern on the pyrrolidine ring are also critical. The puckering of the pyrrolidine ring can be controlled by the choice of substituents, which in turn influences its pharmacological efficacy. nih.gov Inductive and stereoelectronic factors related to substituents can favor specific "envelope" conformations (C-4-exo or -endo), which affects how the molecule presents itself to its biological target. nih.gov Furthermore, the nitrogen atom of the pyrrolidine ring imparts basicity, a key physicochemical property that can be modulated by substituents, particularly those at the C-2 position. nih.gov
Table 1: Comparison of Pyrrolidine Ring Analogues on Biological Activity
| Scaffold Modification | Compared Functional Group | Effect on Activity | Reference Compound Example | Target |
|---|---|---|---|---|
| Ring Size Variation | Piperidin-1-ylphenyl | Equally potent in some cases | 6-(4-(Pyrrolidin-1-yl)phenyl)-1H-indole derivative | AF9-DOT1L interaction nih.gov |
| Heteroatom Variation | Morpholin-4-ylphenyl | Reduced inhibitory activity | Benzothiophene analogue | AF9-DOT1L interaction nih.gov |
| Acyclic Analogue | Diethylaminophenyl | Considerably reduced inhibitory activity | Benzothiophene analogue | AF9-DOT1L interaction nih.gov |
Modifications on the Indole (B1671886) Nucleus (e.g., N1-Substitutions, C2, C3, C5, C7 Functionalizations)
The indole nucleus is a privileged scaffold in medicinal chemistry, offering multiple sites for modification to fine-tune a compound's pharmacological profile. researchgate.netimpactfactor.org The electronic properties and reactivity of the indole ring, particularly its high electron density at the C3 position, make it a prime target for electrophilic substitution. impactfactor.org
N1-Substitutions: The indole nitrogen (N1) is a common site for functionalization. Alkylation or arylation at this position can modulate properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. For example, in the development of HIV-1 fusion inhibitors, N1-substitutions on indole-based scaffolds were explored to optimize binding affinity and antiviral potency. nih.gov
C2 and C3 Functionalizations: The C2 and C3 positions of the indole are also key sites for modification. The C3 position is the most nucleophilic and reactive towards electrophiles. impactfactor.org In many indole-based compounds, a carboxamide group is introduced at the C3 position, which can act as a hydrogen bond donor and acceptor, forming critical interactions with the target protein. nih.gov For instance, a series of potent inhibitors featured a -C(O)NH-(piperidin-4-ylmethyl) moiety at the C3 position, which was found to be essential for activity. nih.gov
Table 2: Impact of Modifications on the Indole Nucleus
| Modification Site | Type of Modification | Observed Effect | Compound Series Example |
|---|---|---|---|
| C5-Position | Relocation of the 6-(4-pyrrolidin-1-ylphenyl) group | Favorable activity maintained | AF9-DOT1L inhibitors nih.gov |
| N1-Position | Alkylation/Arylation | Modulates lipophilicity and binding | HIV-1 fusion inhibitors nih.gov |
| C3-Position | Introduction of a carboxamide group | Essential for activity, forms key H-bonds | AF9-DOT1L inhibitors nih.gov |
Correlation between Structural Features and Specific Biological Activities
SAR studies establish a direct link between a molecule's chemical structure and its biological effect. For inhibitors based on the this compound scaffold, a clear correlation has been established for activity against the protein-protein interaction between AF9 and DOT1L, which is relevant in MLL-rearranged leukemia. nih.gov
The key findings from these studies are:
Essential Substituent: A 4-piperidin-1-ylphenyl or a 4-pyrrolidin-1-ylphenyl substituent at the C6 or C5 position of the indole is essential for potent inhibitory activity. nih.gov
Role of the Nitrogen: The presence of the nitrogen atom in the terminal pyrrolidine or piperidine ring is crucial. Compounds lacking this nitrogen or having it replaced (e.g., with a thiophene ring) exhibit significantly decreased activity. nih.gov
Indole Core: While the indole core is effective, it can be successfully replaced by bioisosteres like benzothiophene, which in some cases can lead to even stronger inhibitors. nih.gov
C3-Carboxamide Linker: A specific carboxamide linker at the C3 position is a critical component, likely involved in key binding interactions with the target protein. nih.gov
These findings suggest a binding model where the 6-(pyrrolidin-1-ylphenyl) moiety occupies a specific hydrophobic pocket, while the C3-carboxamide group forms essential hydrogen bonds.
Pharmacophore Modeling and Design of Improved Analogues
Pharmacophore modeling is a computational approach used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govdergipark.org.tr A pharmacophore model does not represent a real molecule but rather an abstract description of key molecular recognition features, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. nih.gov
For the this compound scaffold, a pharmacophore model would be developed based on the SAR data from a series of active and inactive analogues. nih.gov The process would involve:
Feature Identification: Identifying the common chemical features present in the most active compounds. For this scaffold, key features would likely include the aromatic indole ring, a hydrophobic feature corresponding to the pyrrolidine, a hydrogen bond acceptor (the pyrrolidine nitrogen), and potentially hydrogen bond donor/acceptor features from a C3-substituent.
3D Arrangement: Determining the spatial arrangement of these features that is optimal for binding to the biological target.
Model Generation and Validation: Creating a 3D model that represents this arrangement and validating it by testing its ability to distinguish known active compounds from inactive ones.
Once validated, this pharmacophore model serves as a powerful tool for designing improved analogues. It can be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. dergipark.org.tr This virtual screening approach can accelerate the discovery of new chemical scaffolds that possess the desired biological activity, potentially with improved properties like potency, selectivity, or better pharmacokinetic profiles. nih.gov
Exploration of Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. researchgate.netnih.gov This technique is a powerful tool for lead optimization and exploring new chemical space.
Indole Nucleus Replacement: The indole ring itself is a frequent target for bioisosteric replacement. nih.govmdpi.com In the context of AF9-DOT1L inhibitors, replacing the indole core with a structurally similar, less polar benzothiophene core proved to be a highly successful strategy. The resulting benzothiophene-carboxamide compound with a 4-piperidin-1-ylphenyl group was approximately twice as active as its indole analogue. nih.gov This demonstrates that while the indole scaffold is effective, other heterocyclic systems can mimic its key interactions and may offer advantages in terms of properties or potency.
Pyrrolidine Ring Replacement: As discussed in section 6.1, the pyrrolidine ring can be considered a bioisostere of the piperidine ring in certain contexts, as they can yield compounds with similar potency. nih.gov Other potential bioisosteres for the pyrrolidine ring could include other five- or six-membered heterocycles, such as tetrahydrofuran or cyclopentane, although these would lack the basic nitrogen atom which appears crucial for the activity of the AF9-DOT1L inhibitors. nih.gov The choice of a suitable bioisostere depends heavily on the specific interactions it needs to make within the target's binding site.
Table 3: Examples of Bioisosteric Replacements for the this compound Scaffold
| Original Group | Bioisosteric Replacement | Effect on Activity (Example Target) | Rationale |
|---|---|---|---|
| Indole | Benzothiophene | Increased potency (AF9-DOT1L) nih.gov | Maintains scaffold shape, alters electronics and polarity. |
| Pyrrolidine | Piperidine | Maintained potency (AF9-DOT1L) nih.gov | Similar basicity and hydrophobic character, slight size increase. |
| Pyrrolidine | Morpholine | Reduced potency (AF9-DOT1L) nih.gov | Introduces an oxygen heteroatom, altering electronics and H-bonding capacity. |
Advanced Methodologies and Future Research Directions
Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The exploration of the chemical space around the 6-pyrrolidin-1-yl-1H-indole core can be massively accelerated by merging combinatorial chemistry with high-throughput screening (HTS). Combinatorial chemistry allows for the systematic and rapid synthesis of a large number of distinct but structurally related derivatives, known as a compound library. By using a common scaffold and varying the substituent groups at specific positions, researchers can efficiently generate extensive collections of molecules for biological evaluation.
For the this compound scaffold, a combinatorial library could be designed by introducing diverse functional groups at several key positions. For instance, substitutions could be made on the indole (B1671886) nitrogen (R1), at various positions on the benzene (B151609) portion of the indole ring (e.g., C4, C5, C7), and on the pyrrolidine (B122466) ring itself (R2).
Once synthesized, these libraries are subjected to HTS. mdpi.com HTS employs automated, miniaturized assays to test thousands of compounds against a specific biological target in a short period. uop.edu.pk These can be biochemical assays, which measure the effect of a compound on a purified protein, or cell-based assays, which assess the compound's effect within a living cell. mdpi.com The integration of these two methodologies creates a powerful engine for discovering novel derivatives with desired biological activities, providing extensive structure-activity relationship (SAR) data that can guide further optimization. uop.edu.pk
| Scaffold Position | Building Block Set A (e.g., Alkyl Groups) | Building Block Set B (e.g., Aryl Groups) | Building Block Set C (e.g., Heterocycles) |
|---|---|---|---|
| Indole N-1 (R1) | -CH3, -C2H5 | -Phenyl, -4-Fluorophenyl | -Pyridin-2-yl, -Thiophen-3-yl |
| Indole C-2 (R2) | -H, -CH3 | -H, -Phenyl | -H, -Thiazol-2-yl |
| Pyrrolidine C-3 (R3) | -H, -(S)-OH | -H, -(R)-Phenyl | -H, -(S)-F |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven decision-making. jove.comnih.gov For the this compound scaffold, these computational tools can be applied in several key areas.
Predictive Modeling: Using existing SAR data from HTS campaigns, ML algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNNs) can build Quantitative Structure-Activity Relationship (QSAR) models. jove.com These models learn the complex relationships between a molecule's structural features and its biological activity, allowing researchers to predict the potency of virtual, unsynthesized derivatives. This in silico screening prioritizes the most promising compounds for synthesis, saving significant time and resources. nih.gov
De Novo Design: Generative AI models can design entirely new molecules. By learning from the chemical features of known active compounds, these models can generate novel this compound derivatives that are optimized for specific properties, such as high target affinity and favorable physicochemical characteristics. nih.gov Reinforcement learning can be used to guide the generation process toward molecules that satisfy multiple desired criteria simultaneously. malvernpanalytical.com
Property Prediction: Beyond target activity, ML models can predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Early prediction of these characteristics helps in designing derivatives with better drug-like qualities from the outset, reducing late-stage failures.
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| QSAR Modeling | Builds models to predict biological activity based on molecular structure. jove.com | Prioritizes synthesis of high-potency compounds. |
| Generative Models | Designs novel molecular structures with desired properties. nih.gov | Explores new chemical space and generates novel intellectual property. |
| ADME/Tox Prediction | Predicts pharmacokinetic and toxicity profiles of virtual compounds. | Reduces late-stage attrition by optimizing drug-like properties early. |
| Virtual High-Throughput Screening | Computationally screens vast virtual libraries against a target model. malvernpanalytical.com | Identifies potential hits from millions of compounds without synthesis. |
Development of Advanced Biophysical Techniques for Characterizing Ligand-Target Interactions
A precise understanding of how a compound binds to its biological target is crucial for rational drug design. Advanced biophysical techniques provide detailed, quantitative insights into these molecular interactions at an atomic level. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. researchgate.net This technique is the gold standard for determining the thermodynamics of an interaction, providing values for the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. nih.govazolifesciences.com This information helps elucidate the driving forces behind the binding of this compound derivatives to their target.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors binding events in real-time. nih.gov By immobilizing the target protein on a sensor surface and flowing the compound over it, SPR can determine the kinetics of the interaction, including the association (kon) and dissociation (koff) rates. This kinetic profile is critical for understanding the duration of the compound's effect.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural and dynamic information about ligand-target interactions in solution. labome.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) can map the binding site on the protein by observing chemical shift perturbations in the protein's backbone upon ligand binding. nih.gov Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-LOGSY, can confirm binding and identify the parts of the ligand that are in close contact with the protein, even for weak interactions. youtube.comnih.gov
X-ray Crystallography: This technique provides a high-resolution, three-dimensional snapshot of the compound bound to its target protein. universiteitleiden.nl By obtaining a co-crystal structure, researchers can visualize the precise orientation of the this compound derivative within the binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for affinity and selectivity. bhu.ac.in This structural information is invaluable for structure-based drug design. nih.gov
| Technique | Principle | Key Information Provided | Application for Pyrrolidinyl-Indoles |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. nih.gov | Affinity (KD), Stoichiometry, Enthalpy (ΔH), Entropy (ΔS). researchgate.net | Quantifying the thermodynamic driving forces of binding. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor. nih.gov | Kinetics (kon, koff), Affinity (KD). | Determining how quickly a derivative binds and dissociates from its target. |
| NMR Spectroscopy | Measures nuclear spin properties in a magnetic field. youtube.com | Binding site mapping, structural changes, ligand conformation. labome.com | Identifying the binding epitope and conformational changes upon binding. |
| X-ray Crystallography | Diffraction of X-rays by a crystal. universiteitleiden.nl | High-resolution 3D structure of the ligand-target complex. bhu.ac.in | Visualizing precise atomic interactions to guide rational design. |
Exploration of Novel Biological Pathways and Targets (Non-Clinical)
The indole scaffold is present in numerous molecules with diverse biological activities, targeting a wide range of proteins. This versatility suggests that the this compound core could be adapted to modulate novel biological pathways and targets beyond its initial intended use. Future non-clinical research should focus on screening this scaffold against a broad panel of emerging and challenging targets.
Potential target classes for exploration include:
Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which are often difficult to modulate with small molecules. The complex, three-dimensional shape of pyrrolidinyl-indoles may provide a suitable framework for designing effective PPI inhibitors.
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone methyltransferases and demethylases, are increasingly important targets. The indole nucleus is a feature of some known epigenetic modulators, suggesting this as a fruitful area of investigation.
Orphan Receptors: A large number of G-protein coupled receptors (GPCRs) have no known endogenous ligand. Phenotypic screening followed by target deconvolution could identify novel activities for this compound derivatives against these understudied receptors.
| Target Class | Biological Relevance (Non-Clinical) | Rationale for Exploration |
|---|---|---|
| Kinases | Cell signaling, proliferation, differentiation. | Indole is a common core in many kinase inhibitors. |
| G-Protein Coupled Receptors (GPCRs) | Signal transduction across cell membranes. | The scaffold's rigidity and 3D nature are suitable for receptor pockets. |
| Protein-Protein Interactions (PPIs) | Regulation of diverse cellular functions. | The scaffold can be decorated to mimic key binding epitopes. |
| Epigenetic Modulators (e.g., HATs, HDACs) | Gene expression regulation. | Structural similarity to known modulators of epigenetic enzymes. |
Implementation of Emerging Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis) for Pyrrolidinyl-Indole Synthesis
Modernizing the synthesis of this compound and its derivatives is key to enabling extensive research. Emerging technologies like flow chemistry and photoredox catalysis offer significant advantages over traditional batch synthesis.
Photoredox Catalysis: This technology uses visible light to activate a photocatalyst, which can then facilitate challenging chemical transformations under remarkably mild conditions. nih.gov For indole synthesis and functionalization, photoredox catalysis enables direct C-H activation, allowing for the introduction of substituents onto the indole ring without the need for pre-functionalized starting materials. researchgate.netnih.gov This method can provide novel derivatives that are difficult to access through conventional means and often proceeds with high regioselectivity. azolifesciences.com
| Technology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Batch Synthesis | Reactions performed in a single vessel. | Well-established, suitable for small-scale discovery. | Poor scalability, safety concerns, limited control. |
| Photoredox Catalysis | Uses light to drive chemical reactions via a catalyst. nih.gov | Mild conditions, novel reactivity (e.g., C-H activation), high selectivity. researchgate.net | Requires specialized photoreactor setup. |
| Flow Chemistry | Continuous pumping of reagents through reactors. | Enhanced safety, precise control, scalability, automation. | Higher initial equipment cost, potential for clogging. |
Interdisciplinary Research Collaborations for Comprehensive Compound Evaluation
The comprehensive evaluation of this compound and its derivatives is a multifaceted challenge that no single discipline can address alone. Future progress will depend heavily on fostering robust, interdisciplinary collaborations.
A successful research program would involve a synergistic team of:
Computational Chemists: To perform AI/ML-driven design and prediction, virtual screening, and molecular dynamics simulations to understand binding.
Synthetic Organic Chemists: To develop novel and efficient synthetic routes using emerging technologies and to produce the compound libraries for screening.
Biochemists and Cell Biologists: To design and execute HTS assays and to investigate the compound's effects on biological pathways in vitro.
Biophysicists and Structural Biologists: To characterize the molecular details of ligand-target interactions using techniques like ITC, SPR, NMR, and X-ray crystallography.
By integrating these diverse skill sets, research teams can create a continuous feedback loop where computational predictions guide synthesis, experimental screening generates data for new computational models, and detailed biophysical characterization provides the structural insights needed for the next round of rational design. This collaborative, iterative approach is essential to fully unlock the potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-pyrrolidin-1-yl-1H-indole, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyrrolidine moiety to the indole scaffold. Optimization requires systematic variation of catalysts (e.g., Pd(PPh₃)₄), ligands, and solvents (e.g., DMF, THF) using Design of Experiments (DOE) to identify optimal molar ratios and temperatures . Purification via column chromatography or recrystallization should be validated using HPLC to confirm purity (>95%) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying regioselectivity and substituent positions. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups. Comparative analysis with reference databases (e.g., NIST Chemistry WebBook) ensures accuracy .
Q. What stability assays are recommended for assessing this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under controlled humidity (40–75%), temperature (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines) over 1–6 months. Degradation products are monitored via LC-MS, with kinetic modeling (Arrhenius equation) predicting shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the biological activity of this compound across different assays?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, solvent interference). Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Statistical meta-analysis (e.g., Fisher’s combined probability test) identifies systematic biases. Dose-response curves (IC₅₀/EC₅₀) and positive/negative controls reduce false positives .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases, GPCRs). Quantum mechanical calculations (DFT) assess electronic properties influencing reactivity. QSAR models, trained on experimental IC₅₀ data, guide rational design of analogs with enhanced potency .
Q. How should researchers design experiments to probe the metabolic pathways of this compound in vivo?
- Methodological Answer : Radiolabeled (¹⁴C/³H) compound administration in model organisms, followed by LC-MS/MS analysis of plasma, urine, and feces. Metabolite identification via fragmentation patterns (MS²) and comparison with synthetic standards. Enzyme inhibition assays (CYP450 isoforms) clarify metabolic stability .
Q. What methodologies address discrepancies in reported solubility and bioavailability of this compound?
- Methodological Answer : Solubility is assayed in biorelevant media (FaSSIF/FeSSIF) using shake-flask or UV-spectroscopy. Bioavailability studies in rodents (oral vs. IV administration) quantify AUC and Cmax. Co-solvency (e.g., PEG 400) or nanoformulation strategies improve dissolution rates .
Data Contradiction and Conflict Analysis
Q. How can conflicting results in the cytotoxicity profile of this compound be systematically addressed?
- Methodological Answer : Replicate studies under standardized conditions (e.g., ATCC cell lines, identical passage numbers). Use ANOVA with post-hoc tests (Tukey’s HSD) to assess inter-lab variability. Cross-validate findings with apoptosis markers (e.g., Annexin V/PI) and caspase-3 activation assays .
Q. What experimental frameworks reconcile discrepancies in the compound’s mechanism of action (MOA)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
